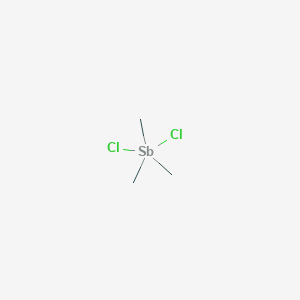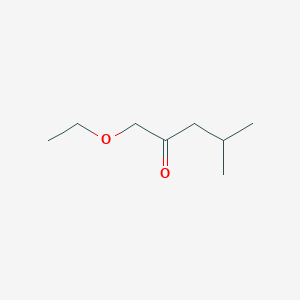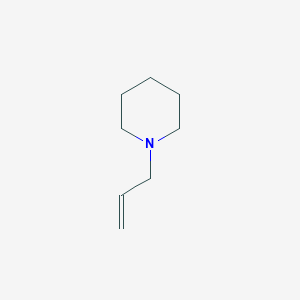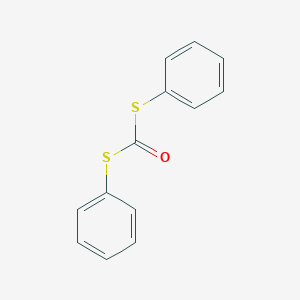![molecular formula C26H22N4O4 B084095 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- CAS No. 14254-76-3](/img/structure/B84095.png)
2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)-, also known as Sudan III, is a chemical compound that belongs to the azo dye family. It is a reddish-brown powder that is insoluble in water but soluble in organic solvents. Sudan III is commonly used as a dye in various applications, including staining lipids in histology and as a food coloring agent. However, recent scientific research has shown that Sudan III has potential applications in the field of biomedical research.
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- III in binding to amyloid fibrils is not fully understood. However, it is believed that the hydrophobic properties of 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- III enable it to bind to the hydrophobic regions of amyloid fibrils, leading to fluorescence emission upon binding.
Effets Biochimiques Et Physiologiques
2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- III has been shown to have minimal biochemical and physiological effects in vitro. However, its potential toxicity and carcinogenicity have been a subject of concern, and further studies are needed to determine its safety for use in biomedical research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- III is its ability to selectively bind to amyloid fibrils, making it a useful tool for the detection and diagnosis of Alzheimer's disease. Additionally, 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- III is relatively inexpensive and easy to use in laboratory experiments. However, its limitations include its potential toxicity and carcinogenicity, as well as its limited solubility in water.
Orientations Futures
There are several future directions for the use of 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- III in biomedical research. One potential application is its use as a diagnostic tool for other amyloid-related diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to determine the safety and potential side effects of 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- III in vivo, as well as its potential for therapeutic applications in the treatment of Alzheimer's disease.
Méthodes De Synthèse
2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- III can be synthesized by the diazotization of 5-amino-2-methylbenzoic acid followed by coupling with 4-methoxyaniline and naphthalene-2-carboxylic acid. The synthesis process involves several steps, including diazotization, coupling, and purification.
Applications De Recherche Scientifique
2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- III has been extensively studied for its potential applications in biomedical research. One of the most significant applications of 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- III is its use as a fluorescent dye for the detection of amyloid fibrils in Alzheimer's disease. 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- III has been shown to bind specifically to amyloid fibrils and emit fluorescence upon binding, making it a useful tool for the detection and diagnosis of Alzheimer's disease.
Propriétés
Numéro CAS |
14254-76-3 |
|---|---|
Nom du produit |
2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- |
Formule moléculaire |
C26H22N4O4 |
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
4-[(5-carbamoyl-2-methylphenyl)diazenyl]-3-hydroxy-N-(4-methoxyphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C26H22N4O4/c1-15-7-8-17(25(27)32)14-22(15)29-30-23-20-6-4-3-5-16(20)13-21(24(23)31)26(33)28-18-9-11-19(34-2)12-10-18/h3-14,31H,1-2H3,(H2,27,32)(H,28,33) |
Clé InChI |
RGPDBUFBAKNLRJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)N)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC)O |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)N)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC)O |
Autres numéros CAS |
14254-76-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




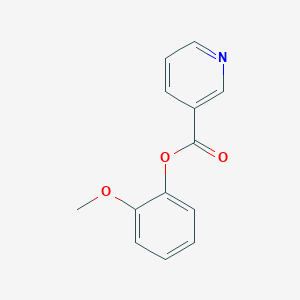
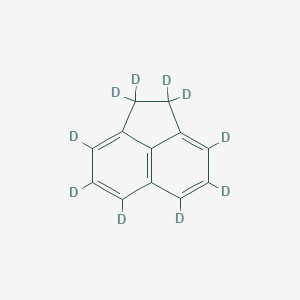

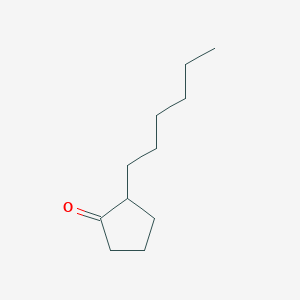
![magnesium;3-[(12E)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-12-(oxidomethylidene)-4-oxo-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-22-yl]propanoate;hydron](/img/structure/B84022.png)
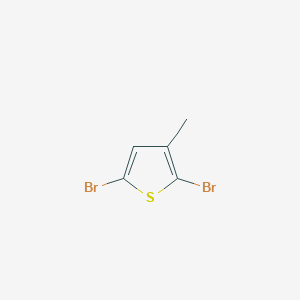
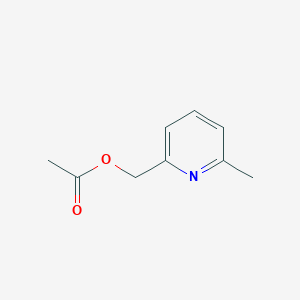
![[2-[(8R,9S,10R,13S,14S,16S,17R)-16-bromo-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B84028.png)

